Citronellyl octanoate

Description

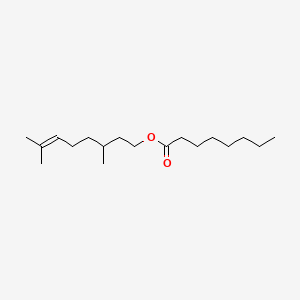

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enyl octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-5-6-7-8-9-13-18(19)20-15-14-17(4)12-10-11-16(2)3/h11,17H,5-10,12-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBWSCQYUJLRGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCC(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335786 | |

| Record name | Citronellyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72934-05-5 | |

| Record name | Citronellyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Citronellyl Octanoate Production

Biocatalytic Approaches for Esterification and Transesterification of Citronellyl Octanoate (B1194180)

The enzymatic synthesis of citronellyl octanoate, primarily through esterification and transesterification reactions, offers a green and highly selective alternative to traditional chemical methods. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, are the biocatalysts of choice for these reactions due to their broad substrate specificity and stability in organic solvents.

Enzyme System Characterization and Selection for this compound Synthesis

The success of biocatalytic synthesis hinges on the careful selection and characterization of the enzyme system. This involves screening various lipases, optimizing their stability through immobilization, and comparing the efficacy of free versus immobilized forms.

A wide array of microbial and plant-derived lipases have been investigated for their ability to catalyze the synthesis of citronellyl esters. Microbial lipases, in particular, are commercially significant and have been extensively studied.

Pseudozyma antarctica : Lipase (B570770) B from Pseudozyma antarctica (often referred to as Candida antarctica lipase B or CALB), particularly in its immobilized form as Novozym® 435, is a highly effective and widely used biocatalyst for the synthesis of citronellyl esters. researchgate.netscielo.brscribd.com It has demonstrated high conversion rates for the acylation of citronellol (B86348) with various linear acylating agents. researchgate.netscielo.br Studies have shown that Novozym® 435 can achieve over 91% conversion in the esterification of citronellol. researchgate.netscribd.com

Candida rugosa : Lipase from Candida rugosa has also been utilized for the synthesis of citronellyl esters. scielo.brresearchgate.net For instance, it has been used in the synthesis of citronellyl laurate and citronellyl butyrate (B1204436). scielo.brresearchgate.net Immobilized Candida rugosa lipase has been shown to be effective in continuous packed-bed reactors for the production of citronellyl butyrate. researchgate.net

Pseudomonas fluorescens : Lipase from Pseudomonas fluorescens has been identified as an optimal enzyme for the transesterification synthesis of citronellyl acetate (B1210297) in a solvent-free system. researchgate.net

Plant Seedling Lipases : In addition to microbial sources, lipases from plant seedlings have been explored as cost-effective biocatalysts. Crude acetone (B3395972) powders from the seedlings of black cumin (Nigella sativa), rapeseed (Brassica napus), fenugreek (Trigonella foenum-graecum), linseed (Linum usitatissimum), and coriander (Coriandrum sativum) have been screened for their ability to produce citronellyl acetate. bibliotekanauki.pl Black cumin seedling lipase, in particular, showed the highest production yield. bibliotekanauki.pl

Other microbial lipases, such as those from Rhizopus sp. and Thermomyces lanuginosus, have also been investigated for the production of citronellyl esters. scielo.br

Immobilization is a key strategy to enhance the stability and reusability of lipases, which is crucial for industrial applications. scielo.br Various methods and supports have been employed for this purpose.

Adsorption : Physical adsorption is a common and straightforward method for immobilization. researchgate.netdoi.org Lipase B from Pseudozyma antarctica is commercially available as Novozym® 435, where it is immobilized on a macroporous acrylic resin. scielo.br This support allows for the enzyme to be used in various organic solvents and facilitates its recovery and reuse. scielo.br Other supports used for physical adsorption include rice straw powder and filaments for Pseudomonas fluorescens lipase. researchgate.net

Covalent Bonding : Covalent attachment of the enzyme to a support offers a more robust immobilization. Chitin, for example, has been functionalized and activated to covalently bind Candida rugosa lipase. acs.org Supports with epoxy groups are also ideal as they can form stable connections with various functional groups on the protein surface. doi.org

Entrapment : Enzymes can also be entrapped within a porous matrix.

The choice of immobilization strategy can significantly impact the enzyme's activity, stability, and performance in the reaction medium. nih.gov Immobilization can also help to prevent enzyme aggregation and denaturation in non-aqueous environments. researchgate.net Furthermore, the stability of immobilized lipases in the presence of organic solvents and at elevated temperatures is a critical factor for their application in ester synthesis. doi.org For example, an immobilized lipase from the psychrophilic yeast Glaciozyma antarctica demonstrated prolonged stability at 60°C and in the presence of methanol. doi.org

The use of immobilized enzymes generally offers significant advantages over their free counterparts in industrial processes.

One of the primary benefits of immobilization is the ease of separation of the biocatalyst from the reaction mixture, which simplifies downstream processing and allows for the reuse of the enzyme over multiple cycles. scielo.br For instance, Novozym® 435, an immobilized lipase, has been successfully recycled for at least 20 cycles in the production of citronellyl propionate (B1217596) without a significant loss of activity. researchgate.netscielo.br This operational stability is a crucial factor for the economic viability of the process. scielo.br

Immobilization can also lead to enhanced enzyme stability. Studies have shown that immobilized lipases can exhibit higher thermal stability and tolerance to organic solvents compared to their free forms. doi.org For example, an immobilized lipase from Glaciozyma antarctica had a significantly longer half-life at 60°C compared to the free enzyme. doi.org However, the process of immobilization can sometimes lead to a decrease in the specific activity of the enzyme compared to its free form. doi.org

In contrast, while free enzymes may exhibit higher initial activity in some cases, their recovery from the reaction medium is often difficult and costly, making their reuse impractical. Furthermore, free enzymes are often less stable under harsh reaction conditions. researchgate.net

Table 1: Comparison of Free vs. Immobilized Lipases for Citronellyl Ester Synthesis

| Feature | Free Lipase | Immobilized Lipase |

|---|---|---|

| Catalyst Recovery | Difficult and often incomplete | Easy separation from product |

| Reusability | Generally not reusable | High potential for multiple cycles researchgate.netscielo.br |

| Stability | Lower thermal and solvent stability doi.org | Enhanced stability doi.org |

| Downstream Processing | More complex and costly | Simplified product purification |

| Specific Activity | Can be higher initially doi.org | May be lower due to immobilization doi.org |

| Industrial Application | Less favorable for continuous processes | Highly suitable for industrial scale-up scielo.br |

Process Optimization for Biocatalytic Production of this compound

Optimizing the reaction conditions is paramount to achieving high yields and efficiency in the biocatalytic production of this compound. Key parameters that influence the synthesis include the nature of the acyl donor.

The choice of acyl donor significantly impacts the rate and yield of the enzymatic synthesis of citronellyl esters.

The type of acyl donor also plays a crucial role. Vinyl esters, such as vinyl octanoate, have been shown to be excellent acyl donors in transesterification reactions. researchgate.net The use of vinyl esters can lead to significantly faster reaction times compared to esterification with carboxylic acids. researchgate.netscielo.br For example, the production of citronellyl propionate reached a high conversion in just a few minutes via transesterification with vinyl propionate, whereas the corresponding esterification reaction took much longer. researchgate.netscielo.br This is because the byproduct of transesterification with a vinyl ester is vinyl alcohol, which tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and preventing the reverse reaction. researchgate.net

Table 2: Influence of Acyl Donor on Citronellyl Ester Synthesis

| Acyl Donor Type | Acyl Donor Example | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Octanoic Acid | Esterification | Carbon chain length influences reaction rate and yield. scielo.brproceedings.science | scielo.brproceedings.science |

| Carboxylic Acid | Butyric Acid | Esterification | Showed the highest initial reaction rate in one study. proceedings.science | proceedings.science |

| Carboxylic Acid | Lauric Acid | Esterification | Resulted in the lowest initial reaction rate in the same study. proceedings.science | proceedings.science |

| Vinyl Ester | Vinyl Octanoate | Transesterification | Acts as an excellent acyl donor, leading to faster reactions. researchgate.net | researchgate.net |

Substrate Molar Ratio and Concentration Effects on Conversion

Typically, in esterification reactions, an excess of one of the substrates is used to shift the reaction equilibrium towards product formation. For instance, in the synthesis of citronellyl butyrate, a maximum conversion of 92% was achieved when citronellol was in excess, at an alcohol-to-acid molar ratio of 1.5. researchgate.net However, further increasing this ratio to 2 or 3 led to a slight decrease in conversion. researchgate.net This phenomenon is often attributed to the inhibition of the enzyme's activity by a high concentration of the alcohol. Conversely, using an excess of the acid can also be detrimental, as it may alter the pH of the microenvironment of the enzyme or cause inhibition.

In the case of transesterification for producing citronellyl esters, an equimolar ratio of substrates has been found to be effective. For example, a study on the synthesis of various citronellyl esters, including octanoate, using Novozym® 435, employed a 1:1 molar ratio of citronellol to the acyl donor in heptane (B126788), achieving conversions higher than 95%. scielo.br Similarly, another study optimized conditions for citronellyl butyrate synthesis and found that the substrate molar ratio had no significant effect on the molar conversion, allowing for a cost-effective 1:1.5 ratio. dss.go.th

The concentration of the substrates also plays a pivotal role. High substrate concentrations can lead to increased reaction rates up to a certain point, beyond which substrate inhibition may occur. In a study on citronellyl acetate synthesis, substrate concentrations below 500 mmol/L did not show inhibition. scielo.br The interplay between molar ratio and concentration is crucial for process optimization, aiming to maximize yield while minimizing substrate-related costs and inhibitory effects.

Table 1: Effect of Substrate Molar Ratio on Ester Conversion This table is interactive. You can sort and filter the data.

| Ester Product | Lipase Source | Acyl Donor | Molar Ratio (Alcohol:Acid/Ester) | Solvent | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Citronellyl Butyrate | Candida rugosa | Butyric Acid | 1.5:1 | n-Hexane | 92 | researchgate.net |

| Citronellyl Butyrate | Candida rugosa | Butyric Acid | 2:1 | n-Hexane | 85 | researchgate.net |

| Citronellyl Butyrate | Candida rugosa | Butyric Acid | 3:1 | n-Hexane | 81 | researchgate.net |

| Citronellyl Butyrate | Mucor miehei | Butyric Acid | 1:1.5 | Solvent-free | 98 | dss.go.th |

| This compound | Candida antarctica (Novozym® 435) | Octanoic Acid | 1:1 | Heptane | 98 | scielo.br |

| Citronellyl Acetate | Pseudomonas fluorescens | Vinyl Acetate | 1:3 | Ionic Liquid | >99 | scielo.br |

Reaction Temperature and Water Activity Regulation

Temperature and water activity are two of the most influential physical parameters in the biocatalytic production of this compound. The reaction temperature directly affects the enzyme's catalytic activity, stability, and the reaction's equilibrium constant. Each enzyme has an optimal temperature at which it exhibits maximum activity. For instance, in the synthesis of citronellyl laurate using immobilized Candida rugosa lipase, the maximum enzyme activity was observed at 310 K (37°C). nih.gov Temperatures exceeding the optimum can lead to thermal denaturation of the enzyme, causing a rapid loss of activity. nih.gov Studies on citronellyl butyrate synthesis determined an optimal temperature of 60°C for achieving a 98% molar conversion. dss.go.th

Water activity (a_w) is a crucial factor in lipase-catalyzed reactions, particularly in non-aqueous media. mdpi.com Water is essential for maintaining the conformational flexibility and catalytic function of the enzyme. mdpi.com However, in esterification reactions, water is also a product, and its accumulation can shift the equilibrium back towards hydrolysis, reducing the ester yield. scielo.br Therefore, controlling the water content is critical. This is often achieved by adding molecular sieves to the reaction medium to remove the water produced. scielo.br In some systems, a minimal amount of added water is beneficial. For example, in the synthesis of citronellyl methacrylate, the addition of 0.2% water drastically increased ester formation to over 70%, but adding more than 0.4% led to a sharp decrease in yield. researchgate.net In transesterification reactions using vinyl esters as acyl donors, the reaction is essentially irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, thus avoiding the issue of water-driven hydrolysis. scielo.br

Biocatalyst Loading and Operational Parameter Refinement

The amount of biocatalyst, or enzyme loading, is a key parameter that influences the reaction rate. Generally, increasing the enzyme concentration leads to a higher initial reaction rate and can reduce the time required to reach equilibrium. nih.gov In the synthesis of citronellyl butyrate, an enzyme amount of 20% (w/w) was found to be optimal. dss.go.th Similarly, for producing pyrrole (B145914) esters, the conversion increased from 31% to 61% when the catalyst amount was raised from 2 to 6 mg/mL. nih.gov However, a very high enzyme load can lead to mass transfer limitations and may not be economically viable due to the high cost of enzymes. nih.gov Therefore, optimizing the biocatalyst loading is a trade-off between reaction time and cost.

Other operational parameters, such as agitation speed, also require refinement. Adequate mixing is necessary to ensure proper contact between the substrates and the immobilized enzyme, minimizing external mass transfer resistance. Studies on citronellyl ester synthesis have often employed agitation speeds around 150-250 rpm. scielo.brchemrxiv.org The choice of solvent can also significantly impact the reaction, with non-polar solvents like n-hexane or heptane being commonly used to maintain enzyme activity. scielo.brresearchgate.net Furthermore, the reusability of the immobilized biocatalyst is a critical factor for industrial applications. Novozym® 435, a widely used commercial lipase, has demonstrated excellent operational stability, maintaining high conversion rates for over 20 cycles in the synthesis of citronellyl propionate. scielo.br

Kinetic and Mechanistic Investigations of this compound Biocatalysis

Derivation and Validation of Kinetic Models (e.g., Ping-Pong Bi-Bi Mechanism)

Understanding the reaction mechanism is fundamental to optimizing the biocatalytic synthesis of this compound. The most commonly accepted kinetic model for lipase-catalyzed esterification and transesterification reactions involving two substrates is the Ping-Pong Bi-Bi mechanism. scielo.bracs.org This mechanism involves the formation of a covalent acyl-enzyme intermediate.

The process can be described in two main steps:

The acyl donor (e.g., octanoic acid or vinyl octanoate) binds to the enzyme's active site. The enzyme's catalytic triad (B1167595) (typically Ser-His-Asp) facilitates the formation of a tetrahedral intermediate. scielo.br This complex then releases the first product (water in esterification, or vinyl alcohol in transesterification with a vinyl ester), leaving an acyl-enzyme intermediate. scielo.br

The second substrate, citronellol, then binds to the acyl-enzyme intermediate. A nucleophilic attack by the alcohol's hydroxyl group on the acyl-enzyme complex forms another tetrahedral intermediate, which then collapses to release the final ester product, this compound, and regenerate the free enzyme. nih.gov

This mechanism is often validated by initial rate studies. By varying the concentration of one substrate while keeping the other constant and plotting the data using a Lineweaver-Burk (double reciprocal) plot, a series of parallel lines is characteristic of the Ping-Pong Bi-Bi mechanism. scielo.br Several studies on the synthesis of citronellyl esters have confirmed that the reaction kinetics are well-described by this model. scielo.brresearchgate.netacs.org However, some studies have found that an Ordered Bi-Bi mechanism, where substrates bind in a specific sequence, provides a better fit, particularly when substrate inhibition is significant. nih.govsci-hub.se

Analysis of Substrate and Product Inhibition Kinetics

In many enzymatic reactions, high concentrations of either substrates or products can inhibit the enzyme's activity, slowing down the reaction rate. This is a crucial consideration in the synthesis of this compound.

Substrate Inhibition: High concentrations of either the alcohol (citronellol) or the acyl donor can lead to the formation of dead-end complexes with the enzyme, reducing the amount of active enzyme available for the primary reaction pathway. acs.org For example, in the synthesis of citronellyl acetate, inhibition by both citronellol and vinyl acetate was observed. acs.org The alcohol, being more polar, can sometimes strip the essential water layer from the enzyme's surface in non-aqueous media, leading to inactivation. Inhibition by the acid can occur when it binds to the acyl-enzyme intermediate, forming a non-productive complex.

Product Inhibition: The accumulation of the ester product can also inhibit the reaction. In the synthesis of citronellyl acetate in an ionic liquid, the reaction was found to be inhibited by the product, citronellyl acetate. scielo.br This type of inhibition occurs when the product competes with the substrate for binding to the enzyme's active site.

Kinetic models can be expanded to include terms for substrate and product inhibition, providing a more accurate description of the reaction progress over time. For instance, a Ping-Pong Bi-Bi model with competitive inhibition by the alcohol has been successfully applied to describe the synthesis of various esters. srce.hr Understanding these inhibition patterns is vital for designing effective reactor strategies, such as continuous product removal, to maintain high reaction rates and achieve high conversions.

Table 2: Kinetic Mechanisms and Inhibition in Citronellyl Ester Synthesis This table is interactive. You can sort and filter the data.

| Ester Product | Lipase | Kinetic Model | Inhibiting Substrate(s) | Inhibiting Product(s) | Reference |

|---|---|---|---|---|---|

| Citronellyl Acetate | Candida antarctica (Novozym 435) | Ping-Pong Bi-Bi | Citronellol, Vinyl Acetate | Not specified | acs.org |

| Citronellyl Acetate | Pseudomonas fluorescens | Ping-Pong Bi-Bi | None below 500mM | Citronellyl Acetate | scielo.br |

| Citronellyl Laurate | Candida rugosa | Ordered Bi-Bi | Lauric Acid (dead-end complex) | Not specified | nih.gov |

| Geranyl Acetate | Candida cylindracea | Ping-Pong Bi-Bi | Competitive substrate inhibition | Acetic Acid (dead-end inhibition) | srce.hr |

| Citronellyl Esters | Carica papaya Lipase | Ping-Pong Bi-Bi | Citronellol (dead-end complex) | Not specified | researchgate.net |

Elucidation of Enzyme-Substrate Binding Dynamics

The efficiency and selectivity of a lipase in synthesizing this compound are governed by the precise interactions between the substrates and the enzyme's active site. The binding dynamics are influenced by the three-dimensional structure of the enzyme, particularly the geometry of its binding pocket and the presence of a "lid" domain. acs.org This lid is a mobile, amphipathic helix that covers the active site. In the presence of a hydrophobic interface (like a substrate droplet), the lid undergoes a conformational change, opening up to allow the substrate access to the catalytic triad—a phenomenon known as interfacial activation. acs.org

The size and shape of the enzyme's binding pocket determine its substrate specificity. Lipases with wider or more flexible binding pockets, like Lipase B from Candida antarctica (CALB), can accommodate a broad range of substrates, including bulky molecules like citronellol. mdpi.com Molecular dynamics simulations and modeling studies are powerful tools used to investigate these binding dynamics. acs.orgdiva-portal.org These studies can reveal how a substrate docks into the active site, the key amino acid residues involved in stabilizing the enzyme-substrate complex, and how the solvent environment affects the enzyme's flexibility and conformation. acs.org For example, simulations have shown that the solvent can alter the size of the substrate-binding pocket, which in turn affects the substrate anchoring ability and catalytic efficiency of the lipase. acs.org This fundamental understanding of enzyme-substrate interactions is crucial for rational enzyme engineering and for selecting the optimal reaction medium to enhance catalytic performance.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related esters aims to reduce waste, minimize energy consumption, and utilize renewable resources. This involves the strategic use of biocatalysis, non-traditional solvents, and energy-efficient techniques to enhance the sustainability of the production process.

Solvent-free systems (SFS) represent a significant advancement in green synthesis, eliminating the need for organic solvents which are often volatile, toxic, and difficult to dispose of. In the biocatalytic production of citronellyl esters, this approach not only reduces environmental impact but can also increase reaction efficiency by providing higher substrate concentrations.

Immobilized enzymes, particularly lipases, are the catalysts of choice for these reactions due to their high selectivity and stability. Novozym® 435, an immobilized lipase B from Candida antarctica, is frequently used and has demonstrated high efficacy in solvent-free environments. rsc.orgresearchgate.net Research has shown that for certain citronellyl esters, such as citronellyl oleate (B1233923), higher yields are achievable in the absence of organic solvents. researchgate.net For other esters, like those derived from lauric and stearic acids, the use of a solvent may be necessary to ensure the miscibility of the substrates. researchgate.netresearchgate.net In entirely solvent-free systems, high yields (>99%) have been reported for the synthesis of various citronellyl esters using equimolar mixtures of citronellol and an acyl donor. rsc.orgresearchgate.net

Table 1: Performance of Solvent-Free Biocatalytic Synthesis of Citronellyl and Related Esters

| Ester | Biocatalyst | Substrates | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Citronellyl Butyrate | Immobilized Candida antarctica lipase B (Novozym® 435) | Citronellol & Alkyl Vinyl Ester | 70 | >99% | rsc.orgresearchgate.net |

| Citronellyl Oleate | Immobilized Candida antarctica lipase B (Novozym® 435) | Citronellol & Oleic Acid | 35 | 80-100% (within 4h) | researchgate.net |

| Geranyl Octanoate | Lipozyme 435 | Geraniol (B1671447) & Acyl Donor | 70 | 98% | dntb.gov.uanih.gov |

Ionic liquids (ILs) are salts with low melting points, characterized by their negligible vapor pressure, high thermal stability, and good solubility for a wide range of compounds. scielo.br These properties make them attractive "green" alternatives to conventional volatile organic solvents in biocatalytic processes. scielo.br

In the synthesis of citronellyl esters, ionic liquids have been shown to enhance reaction rates and yields. Studies on the synthesis of citronellyl acetate found that Pseudomonas fluorescens lipase exhibited the best catalytic effect in the ionic liquid [bmimn][TF2]. scielo.brscielo.br Under optimal conditions—a reaction temperature of 40°C and a 3:1 molar ratio of vinyl acetate to citronellol—yields can exceed 99% after six hours. scielo.brscielo.br The reaction kinetics in this system were found to follow a Ping-Pong Bi-Bi mechanism with inhibition by the product, citronellyl acetate. scielo.brscielo.br

A novel application involves coating the biocatalyst particles with ionic liquids. Research demonstrated that coating immobilized Candida antarctica lipase B with alkyl imidazolium-based ionic liquids could double the synthesis rate of citronellyl butyrate in an otherwise solvent-free system. rsc.orgresearchgate.net This improvement is attributed to the favorable partitioning of substrates and products within the ionic liquid layer surrounding the enzyme. rsc.orgresearchgate.net

Table 2: Effect of Ionic Liquids on Citronellyl Ester Synthesis

| Ester | Biocatalyst | Ionic Liquid | Key Finding | Reference |

|---|---|---|---|---|

| Citronellyl Acetate | Pseudomonas fluorescens lipase | [bmimn][TF2] | Yield >99% after 6 hours at 40°C. | scielo.brscielo.br |

| Citronellyl Butyrate | Immobilized Candida antarctica lipase B (coated) | Alkyl imidazolium-based ILs | Reaction rate improved twofold in a solvent-free system. | rsc.orgresearchgate.net |

Supercritical fluids, particularly supercritical carbon dioxide (SC-CO₂), offer a sustainable alternative to organic solvents for enzymatic synthesis. nih.gov SC-CO₂ is non-toxic, non-flammable, inexpensive, and easily separated from the reaction mixture by simple depressurization, simplifying downstream processing. nih.govscielo.br Its properties, such as density and solvent power, can be fine-tuned by adjusting pressure and temperature, allowing for the modulation of solvent selectivity. nih.gov

The enzymatic synthesis of various citronellyl esters has been successfully demonstrated in SC-CO₂. A biocatalytic method was developed for producing citronellyl acetate, butyrate, and laurate with yields of 91%, 98%, and 99%, respectively. researchgate.net This methodology offers significant advantages, including lower biocatalyst loading, a reduced reaction temperature of 45°C, and a lower pressure of 8 MPa compared to other reports. researchgate.netresearchgate.net The synthesis of citronellyl oleate has also been explored in SC-CO₂. researchgate.net While SC-CO₂ presents numerous benefits, challenges such as the management of water activity on the enzyme's surface must be addressed to optimize catalyst performance. scielo.br

Table 3: Research Findings on Citronellyl Ester Synthesis in Supercritical CO₂

| Ester | Biocatalyst | Pressure (MPa) | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Citronellyl Acetate | Immobilized Lipase | 8 | 45 | 91% | researchgate.net |

| Citronellyl Butyrate | Immobilized Lipase | 8 | 45 | 98% | researchgate.net |

| Citronellyl Laurate | Immobilized Lipase | 8 | 45 | 99% | researchgate.net |

Microwave-assisted synthesis is an energy-efficient technology that can dramatically accelerate reaction rates compared to conventional heating methods. researchgate.net Microwave irradiation provides rapid and uniform heating, which can enhance enzyme activity and reduce reaction times from hours to minutes. researchgate.netmdpi.com

This methodology has been successfully applied to the synthesis of citronellyl and related monoterpenyl esters. In the synthesis of citronellyl acetate, microwave irradiation was shown to increase lipase activity and significantly reduce the inhibitory effects of the alcohol substrate, citronellol. researchgate.net The kinetics were found to follow a Ping-Pong Bi-Bi mechanism. researchgate.net

While direct research on this compound is limited, studies on the closely related geranyl octanoate provide strong evidence of the technique's efficacy. The microwave-assisted, solvent-free synthesis of geranyl octanoate using Lipozyme 435 achieved a 98% conversion. dntb.gov.uanih.gov This demonstrates the potential of microwave technology as a sustainable and highly efficient method for producing esters like this compound. nih.gov

Table 4: Comparison of Microwave-Assisted vs. Conventional Heating for Ester Synthesis

| Ester | Method | Reaction Time | Conversion/Yield | Key Advantage of Microwave | Reference |

|---|---|---|---|---|---|

| Geranyl Acetoacetate | Microwave-Assisted | 30 min | 95% | Significant reduction in reaction time. | nih.gov |

| Conventional (implied) | Longer (not specified) | Lower | |||

| Geranyl Octanoate | Microwave-Assisted | Not specified | 98% | High conversion in a solvent-free system. | dntb.gov.uanih.gov |

| Citronellyl Acetate | Microwave-Assisted | Not specified | High | Increased lipase activity and reduced substrate inhibition. | researchgate.net |

A holistic approach to sustainable this compound production involves integrating its synthesis into a biorefinery framework. A biorefinery utilizes biomass—such as agricultural residues, forestry waste, or dedicated energy crops—to produce a range of products including fuels, chemicals, and energy, analogous to a petroleum refinery. seriius.comscirp.org

The precursors for this compound, citronellol and octanoic acid, can be sourced from sustainable feedstocks within an integrated biorefinery.

Citronellol: This monoterpene alcohol is a major component of essential oils from plants like citronella (Cymbopogon species). scielo.br In a biorefinery context, these plants can be processed to extract the valuable essential oil fraction, from which citronellol is isolated.

Octanoic Acid: This medium-chain fatty acid can be produced through the microbial fermentation of sugars. researchgate.net Advanced biorefineries can deconstruct lignocellulosic biomass (the non-food, structural parts of plants) into its constituent sugars (e.g., glucose from cellulose) and lignin. seriius.com These sugars can then serve as a feedstock for microorganisms engineered to produce octanoic acid. researchgate.net

This integrated model allows for the complete utilization of biomass. seriius.com For example, a crop like citronella grass could be fractionated to yield essential oils for citronellol production, while the remaining lignocellulosic material is converted into sugars for octanoic acid synthesis. This strategy enhances economic viability, reduces waste, and decouples the production of valuable chemicals from fossil fuels and food crops, aligning with the core principles of a circular bioeconomy. seriius.comsustainability-directory.com

Advanced Analytical Characterization and Method Development for Citronellyl Octanoate

Spectroscopic Elucidation Techniques for Citronellyl Octanoate (B1194180) Structural Analysis

Mass Spectrometry (MS) for Molecular and Fragment Identification

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation and confirmation of molecules such as citronellyl octanoate. In this process, the precursor ion, which is the protonated or molecular ion of this compound ([M+H]⁺ or M⁺), is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint of the molecule.

The fragmentation of esters in MS/MS is well-characterized and typically involves cleavage of the bonds adjacent to the carbonyl group and the ester oxygen. libretexts.org For this compound, the primary fragmentation pathways are expected to involve the cleavage of the ester bond, leading to the formation of ions corresponding to the citronellyl and octanoyl moieties.

Key expected fragmentation patterns for this compound would include:

Neutral Loss of the Octanoic Acid Moiety: A significant fragmentation pathway would be the loss of the octanoic acid molecule (C₈H₁₆O₂) from the protonated precursor ion, resulting in a fragment ion corresponding to the citronellyl carbocation.

Formation of an Acylium Ion: Cleavage of the C-O bond between the carbonyl carbon and the citronellyl oxygen would result in the formation of a stable octanoyl acylium ion (m/z 127). This is a characteristic fragmentation for esters.

Fragmentation of the Citronellyl Chain: The citronellyl fragment itself can undergo further fragmentation. As seen in the fragmentation of similar terpene alcohols like citronellol (B86348), this can involve dehydration (loss of H₂O) and various C-C bond cleavages along the aliphatic chain, yielding a series of smaller fragment ions. researchgate.net

By analyzing the masses of these product ions, the precise structure of the precursor molecule can be confirmed. The presence of the octanoyl acylium ion confirms the acid portion of the ester, while the characteristic losses from the remaining fragment confirm the citronellyl alcohol portion. researchgate.net This detailed fragmentation data provides a high degree of confidence in the structural assignment of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a non-destructive method for identifying the functional groups present in a molecule. researchgate.net These two techniques are complementary; FT-IR measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. mdpi.comkurouskilab.com

For this compound, the spectra would be dominated by vibrations characteristic of its ester functional group and its long aliphatic chains.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show strong absorption bands characteristic of an ester. A prominent, sharp peak corresponding to the C=O stretching vibration of the ester carbonyl group would be observed in the region of 1735-1750 cm⁻¹. researchgate.net Another key feature would be the C-O stretching vibrations of the ester linkage, which typically appear as two distinct bands in the 1000-1300 cm⁻¹ range. Additionally, the spectrum would display strong bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching vibrations of the numerous CH₂ and CH₃ groups in the citronellyl and octanoate moieties. mdpi.com

Raman Spectroscopy: The Raman spectrum provides complementary information. While the C=O stretch is also visible in Raman, it is often weaker than in the FT-IR spectrum. mdpi.com Conversely, the C-C and C-H vibrations of the aliphatic backbone tend to produce strong Raman signals. mdpi.com Therefore, the Raman spectrum of this compound would be characterized by intense peaks corresponding to CH₂/CH₃ bending modes around 1440-1460 cm⁻¹ and C-C stretching modes in the fingerprint region (800-1200 cm⁻¹). The C=C stretching vibration from the citronellyl moiety would also be observable around 1670 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Alkyl (CH₂, CH₃) | C-H Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

| Ester (C=O) | C=O Stretch | 1735-1750 (Strong, Sharp) | 1735-1750 (Medium) |

| Alkene (C=C) | C=C Stretch | 1665-1675 (Weak to Medium) | 1665-1675 (Strong) |

| Ester (C-O) | C-O Stretch | 1000-1300 (Two Strong Bands) | 1000-1300 (Weak) |

| Alkyl (CH₂, CH₃) | C-H Bend | 1375-1465 (Medium) | 1375-1465 (Strong) |

Chromatographic Separation and Quantitative Analysis Methodologies for this compound

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC) is the premier technique for the separation and quantification of volatile and semi-volatile compounds like this compound, which is common in the fragrance and essential oil industries. ui.ac.idrjptonline.org The method typically employs a high-resolution capillary column and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.

A suitable GC method for this compound would involve a non-polar or mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or VF-17ms). nih.gov The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. An optimized temperature program is crucial for achieving good resolution between this compound and other related esters or components in a complex mixture. scirp.org The program would start at a lower temperature and gradually ramp up to elute the higher-boiling compounds. Quantification is typically performed using an internal standard to ensure accuracy and precision.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

High-Performance Liquid Chromatography (HPLC) for Related Compounds

While GC is ideal for this compound itself, High-Performance Liquid Chromatography (HPLC) is a valuable complementary technique, particularly for analyzing related non-volatile compounds, thermally labile substances, or for preparative scale separations. d-nb.info An HPLC method for a sample containing this compound would be effective for separating it from more polar precursors like citronellol and octanoic acid, or from less volatile degradation products.

A reversed-phase HPLC (RP-HPLC) method is most appropriate. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov this compound, being a large, non-polar ester, would be strongly retained on the column and would require a high proportion of organic solvent in the mobile phase to elute. A gradient elution, starting with a higher percentage of water and increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) content over time, would provide the best separation for a mixture of compounds with varying polarities. nih.gov Detection can be achieved using a UV detector if the compounds have a chromophore, but for saturated esters like this compound, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is more suitable. d-nb.info

Advanced Analytical Method Development and Validation Protocols for this compound

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for chromatographic analysis or detection. researchgate.net For a compound like this compound, which is a neutral ester with good volatility, derivatization is generally not required for direct GC or HPLC analysis.

However, derivatization strategies become highly relevant when analyzing for trace-level impurities or degradation products, specifically the parent compounds: citronellol and octanoic acid.

Analysis of Octanoic Acid: Free carboxylic acids can exhibit poor peak shape in GC analysis due to their polarity and tendency to adsorb onto the column. To overcome this, octanoic acid can be derivatized into a more volatile and less polar ester, for example, through reaction with an alkylating agent like isobutanol or a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). nih.gov This esterification or silylation makes the analyte more amenable to GC separation and improves peak symmetry and sensitivity.

Analysis of Citronellol: While citronellol can be analyzed directly by GC, its hydroxyl group can also lead to peak tailing. Silylation is a common derivatization strategy for alcohols, converting the polar -OH group into a non-polar trimethylsilyl (B98337) (-O-Si(CH₃)₃) ether. This derivative is more volatile and thermally stable, resulting in sharper chromatographic peaks and lower detection limits. researchgate.net

Therefore, while this compound itself is not typically derivatized, the use of derivatization protocols is a key strategy in method development for the comprehensive quality control of the compound, ensuring the accurate quantification of potential acidic or alcoholic impurities. epa.gov

Method Validation for Accuracy, Precision, and Robustness

Method validation is a critical process in analytical chemistry, ensuring that a developed method is suitable for its intended purpose. For a fragrance compound like this compound, typically analyzed by gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS), validation confirms the reliability and consistency of the results. nih.govnih.govalwsci.comnaseemperfume.com The key parameters in this validation process are accuracy, precision, and robustness.

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known quantity of the analyte (this compound) is added to a sample matrix (a process known as spiking), and the percentage of the added analyte recovered by the analysis is calculated. nih.govmdpi.com For fragrance and terpene analysis, acceptable recovery rates typically fall within a range of 80-120%.

In a hypothetical validation study for this compound in a cosmetic matrix, three different concentration levels could be tested. The results, presented in Table 1, would demonstrate the method's ability to accurately quantify the compound across a range of concentrations. Values consistently close to 100% indicate a high degree of accuracy. For example, studies on other terpenes have shown recovery ranges from 89% to 111%. nih.govnih.gov

Table 1: Accuracy Assessment via Spike and Recovery Analysis

| Spiked Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

|---|---|---|---|

| Low | 10.0 | 9.8 | 98.0 |

| Medium | 50.0 | 51.5 | 103.0 |

Precision

Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): This assesses the precision over a short period, with the same analyst, equipment, and settings.

Intermediate Precision (Inter-day precision): This evaluates the variations within a single laboratory over a longer period, involving different analysts, equipment, or days. nih.gov

For methods analyzing terpenes and fragrance compounds, an acceptable RSD is generally less than 10-15%, depending on the complexity of the matrix and the concentration of the analyte. nih.govnih.gov Table 2 illustrates typical precision results for the analysis of this compound.

Table 2: Precision Analysis Results

| Parameter | Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=6) | RSD (%) |

|---|---|---|---|

| Repeatability (Intra-day) | 50.0 | 50.8 ± 1.27 | 2.5% |

| Intermediate Precision (Inter-day) | 50.0 | 51.2 ± 2.30 | 4.5% |

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of the method's reliability during normal usage. For a GC method, several parameters would be intentionally varied to test robustness, including:

GC injector temperature (e.g., ± 5°C)

Oven temperature ramp rate (e.g., ± 0.5°C/min)

Carrier gas flow rate (e.g., ± 0.1 mL/min)

Column type (from different batches or suppliers)

The effect of these variations on key analytical outputs, such as peak retention time, resolution, and quantification, is observed. A method is considered robust if these outputs remain within acceptable limits despite the small changes. For instance, if varying the flow rate by ±0.1 mL/min does not significantly alter the calculated concentration of this compound, the method demonstrates robustness for that parameter. Table 3 shows a typical experimental design for robustness testing.

Table 3: Robustness Testing Experimental Design and Acceptance Criteria

| Parameter Varied | Nominal Value | Variation | Acceptance Criteria for Results |

|---|---|---|---|

| Injector Temperature | 250°C | ± 5°C | RSD of peak area < 5% |

| Carrier Gas Flow Rate | 1.0 mL/min | ± 0.1 mL/min | Retention time shift < 2% |

Application of Chemometric Analysis for Data Interpretation and Method Optimization

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of complex fragrance formulations containing this compound, chemometrics is a powerful tool for data interpretation and method optimization. bohrium.com

Data Interpretation

Analytical techniques like GC-MS produce large, complex datasets, especially when analyzing natural extracts or finished products containing dozens of volatile compounds. acs.org Chemometric methods can simplify this data and reveal underlying patterns.

Principal Component Analysis (PCA): An unsupervised pattern recognition technique used to reduce the dimensionality of the data while retaining most of the original variance. PCA can be used to visualize similarities and differences between samples. For example, a PCA plot could differentiate between fragrance batches based on their volatile profiles, identifying any that deviate from the standard. It can also help in quality control by clustering acceptable products and highlighting outliers. bohrium.com

Hierarchical Cluster Analysis (HCA): This method groups samples based on their similarities, creating a dendrogram that visually represents the relationships between them. HCA can be used to classify different fragrance formulations or to trace the origin of raw materials. bohrium.com

Method Optimization

Chemometric approaches can optimize analytical methods more efficiently than the traditional one-factor-at-a-time approach.

Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): These are supervised methods used to build predictive models. bohrium.comacs.org For instance, a PLS-DA model could be trained to distinguish between authentic and adulterated fragrance oils based on their GC-MS chromatograms. The model can identify the specific volatile compounds (variables) that are most important for making this distinction, thereby focusing the analytical method on the most critical markers. acs.org

Table 4 conceptually illustrates how chemometric analysis could be applied to differentiate fragrance samples. The model would use the peak areas of multiple compounds, including this compound, to classify samples, providing a more holistic view than single-compound analysis.

Table 4: Conceptual Application of Chemometrics for Fragrance Sample Classification

| Sample ID | Peak Area (this compound) | Peak Area (Compound X) | Peak Area (Compound Y) | PCA Score (PC1) | PLS-DA Predicted Class |

|---|---|---|---|---|---|

| Batch A-1 | 15,200 | 8,500 | 4,300 | 2.54 | Authentic |

| Batch A-2 | 15,350 | 8,450 | 4,350 | 2.61 | Authentic |

| Batch B-1 | 12,100 | 9,800 | 3,200 | -1.78 | Adulterated |

Ecological Roles and Biological Interactions of Citronellyl Esters in Chemical Communication

Semiochemical Functionality of Citronellyl Esters in Interspecific and Intraspecific Interactions

Semiochemicals are signaling molecules that carry information between organisms and are fundamental to the structure of ecosystems. sci-hub.senih.govescholarship.org Citronellyl esters, including citronellyl octanoate (B1194180), belong to a class of compounds widely employed by insects for communication.

Pheromonal Activity and Insect Chemical Ecology

Pheromones are a class of semiochemicals used for communication within a single species (intraspecific). sci-hub.senih.gov While direct evidence identifying citronellyl octanoate as a specific pheromone is not prevalent in existing literature, its structural components—a citronellol (B86348) backbone and an octanoate (eight-carbon) ester chain—are features found in numerous identified insect pheromones. This structural relationship allows for well-supported inferences about its potential biological activity.

For instance, esters of citronellol and the structurally related geraniol (B1671447) are known components of insect chemical communication systems. More specifically, the octanoate moiety is a key feature in the pheromones of several beetle species. The coconut rhinoceros beetle (Oryctes rhinoceros), for example, uses ethyl 4-methyloctanoate as an aggregation pheromone. researchgate.net Similarly, a related compound, geranyl octanoate, has been identified as a pheromone component for certain click beetles. researchgate.net In Lepidoptera, 1-methylethyl octanoate serves as the primary sex pheromone for the female bagworm moth, Megalophanes viciella. researchgate.net

Furthermore, citronellyl decanoate, an ester with a slightly longer fatty acid chain, has been identified as a semiochemical used by the ant Messor bouvieri. pherobase.com These examples demonstrate that both the citronellyl and octanoate portions of the this compound molecule are biologically relevant building blocks for insect pheromones. This strongly suggests that this compound has the potential to function as a pheromone, likely involved in behaviors such as mate attraction, aggregation, or territory marking, pending its discovery in a specific biological system.

| Compound Name | Function | Insect Species | Reference |

|---|---|---|---|

| Ethyl 4-methyloctanoate | Aggregation Pheromone | Oryctes rhinoceros (Coconut rhinoceros beetle) | researchgate.net |

| 1-Methylethyl octanoate | Sex Pheromone | Megalophanes viciella (Bagworm moth) | researchgate.net |

| Citronellyl decanoate | Semiochemical | Messor bouvieri (Ant) | pherobase.com |

| Geranyl octanoate | Pheromone Component | Agriotes sp. (Click beetles) | researchgate.net |

Mechanisms of Chemosensory Perception and Response

Insects detect semiochemicals like this compound through a sophisticated olfactory system. The process begins when volatile molecules enter pores on the insect's antennae and bind to specialized Odorant Receptors (ORs) located on the membranes of Olfactory Receptor Neurons (ORNs). nih.govelifesciences.org Each ORN typically expresses a single type of OR, making it highly sensitive to specific chemical structures or functional groups. escholarship.org

The perception of an ester like this compound involves the recognition of its distinct molecular features: the terpenoid alcohol part (citronellol) and the fatty acid chain length (octanoate). Research on insect olfaction has shown that specific ORNs are tuned to detect esters, while others respond to particular carbon chain lengths or the presence of double bonds. escholarship.org The brain of the insect then integrates the signals from these various specialized neurons to create a complete "odor image," allowing it to distinguish the compound from others in the environment and elicit a specific behavioral response, such as flight towards a potential mate. elifesciences.orgsemanticscholar.org

This system is highly dynamic. ORNs can adapt their sensitivity based on the mean and variance of the odor signal, a process known as gain control. nih.govelifesciences.org This allows the insect to maintain sensitivity to faint signals even in a noisy odor environment and to process intermittent plumes of scent carried on the wind. nih.govelifesciences.org

Integrated Pest Management (IPM) Strategies Involving Semiochemicals

Integrated Pest Management (IPM) is an approach that uses multiple tactics to control pest populations in an economically and environmentally sound manner. acs.orgejbiotechnology.info Semiochemicals are a cornerstone of modern IPM, used to manipulate insect behavior for control purposes. sci-hub.se These strategies include:

Monitoring: Pheromone-baited traps are used to detect the presence of a pest, determine its population density, and time control interventions more effectively.

Mass Trapping: A high density of traps is deployed to capture a large proportion of the male population, thereby reducing mating success and subsequent generations.

Attract-and-Kill: An attractant, such as a pheromone, is combined with a killing agent (e.g., an insecticide or a pathogen). Insects are lured to a point source and eliminated, minimizing the widespread application of pesticides. shagbarklumber.com

Mating Disruption: A large amount of synthetic pheromone is released into the environment to saturate the area. This makes it difficult for males to locate calling females, thus disrupting mating.

While this compound is not currently registered as an active ingredient in a specific commercial IPM product, its potential is evident from the use of structurally related compounds. For example, 1-octenol, an eight-carbon alcohol related to the octanoate moiety, is a well-known attractant for mosquitoes and biting flies and is widely incorporated into traps to increase their effectiveness. drexeldealer.comnih.gov The identified pheromones listed in Table 1, such as ethyl 4-methyloctanoate for the coconut rhinoceros beetle, are actively used in monitoring and mass trapping programs for those specific pests. researchgate.net

Biosynthesis and Biotransformation Pathways of this compound in Living Organisms

The formation of this compound in nature is the result of specific enzymatic processes that link primary and secondary metabolism in both plants and microorganisms.

Enzymatic Pathways in Plant Terpenoid Metabolism

The biosynthesis of this compound in plants involves two major stages. The first is the synthesis of its alcohol precursor, citronellol, and the second is its esterification with an eight-carbon fatty acid.

Citronellol is a monoterpenoid derived from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which occurs within the plant's plastids. This pathway uses simple sugars to produce the five-carbon building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The enzyme geranyl diphosphate synthase (GPPS) then condenses one molecule of IPP and one of DMAPP to form geranyl diphosphate (GPP), the direct precursor to most C10-monoterpenes. GPP is then converted to citronellol through the action of other enzymes.

The final step is the esterification of citronellol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which belong to the broader BAHD acyltransferase family. nih.govnih.gov These enzymes use an acyl-coenzyme A (acyl-CoA) as the acyl donor. For the synthesis of this compound, an AAT would transfer an octanoyl group from octanoyl-CoA to the hydroxyl group of citronellol. Research in roses (Rosa hybrida) has identified a specific geraniol/citronellol acetyltransferase (RhAAT1) responsible for producing citronellyl acetate (B1210297). nih.gov This enzyme uses acetyl-CoA as the acyl donor but demonstrates that plants possess the specific enzymatic machinery to esterify citronellol, with the final ester product being determined by the available pool of acyl-CoA molecules. nih.gov

Microbial Biotransformation and Esterase Activity in Fungi and Yeasts

Microorganisms, particularly fungi and yeasts, are highly efficient at producing esters through processes of biotransformation and biocatalysis. The synthesis of citronellyl esters can be achieved via direct esterification (linking an alcohol and a carboxylic acid) or transesterification (swapping the alcohol portion of an existing ester). These reactions are often catalyzed by extracellular lipases or esterases. researchgate.neticm.edu.pl

Numerous studies have demonstrated the feasibility of using microbial enzymes for this purpose. Immobilized lipases from the fungus Candida antarctica (marketed as Novozym 435) and Thermomyces lanuginosus have proven effective in synthesizing a range of citronellyl alkanoates with high yields. icm.edu.pl For example, citronellol has been successfully esterified with various fatty acids, including oleic and stearic acids, achieving yields of 80-100% within a few hours under optimized conditions. icm.edu.pl Similarly, lipases from Rhizopus species have been used to synthesize short-chain citronellyl esters. shagbarklumber.com

This enzymatic approach is of significant commercial interest as it can be conducted in solvent-free systems, which is more environmentally friendly. Furthermore, the products are often considered "natural," which is highly desirable in the flavor, fragrance, and cosmetic industries. Genetic engineering of yeasts like Saccharomyces cerevisiae has also been explored to increase the production of the citronellol precursor, paving the way for the complete microbial synthesis of compounds like this compound. acs.org

| Enzyme Source (Organism) | Reaction Type | Acyl Donor | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Candida antarctica (Novozym 435) | Esterification | Oleic Acid, Stearic Acid | Citronellyl oleate (B1233923), Citronellyl stearate | Yields of 80-100% achieved in 4 hours at 35°C. Solvent-free system was optimal for oleate. | icm.edu.pl |

| Rhizopus sp. | Esterification / Transesterification | Butyric Acid, Ethyl Acetate | Citronellyl butyrate (B1204436), Citronellyl acetate | Direct esterification yielded 95-100% citronellyl butyrate. Acids with >2 carbons were better substrates. | shagbarklumber.com |

| Thermomyces lanuginosus (Lipozyme TL IM) | Esterification | Oleic Acid, Stearic Acid | Citronellyl oleate, Citronellyl stearate | Demonstrated high yields and reusability for multiple reaction cycles. | icm.edu.pl |

| Various Seedling Lipases (e.g., Black Cumin) | Transesterification | Geranyl Acetate | Citronellyl acetate | Black cumin lipase (B570770) yielded 76.32% conversion in 72 hours. | scielo.br |

| Commercial Lipase (NS 88011) | Esterification | Cinnamic Acid | Citronellyl cinnamate | 58.7% conversion of citronellol from citronella essential oil. |

Genetic and Molecular Regulation of Ester Biosynthesis

The biosynthesis of this compound, a significant contributor to the aromatic profiles of various plants, is a complex process governed by intricate genetic and molecular control mechanisms. This regulation ensures the precise production of the ester by controlling the expression of genes involved in the synthesis of its precursors—citronellol and octanoyl-CoA—and the final enzymatic condensation step. The regulatory network involves a hierarchy of transcription factors that respond to developmental cues and environmental signals, ultimately dictating the temporal and spatial accumulation of this volatile compound.

At the heart of this compound synthesis is the enzymatic activity of alcohol acyltransferases (AATs), which catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol substrate. The expression of the genes encoding these enzymes is a critical point of regulation. While the specific AAT responsible for the synthesis of this compound has not been definitively identified in all organisms, research on related esters provides significant insights. For instance, in roses, an AAT known as RhAAT1 has been shown to utilize citronellol as a substrate to produce citronellyl acetate. This suggests that AATs with specificity for both terpenoid alcohols and medium-chain fatty acyl-CoAs are key to the formation of this compound.

The availability of the precursor molecules, citronellol and octanoyl-CoA, is another crucial regulatory checkpoint. The biosynthesis of citronellol, a monoterpene alcohol, occurs via the terpenoid biosynthesis pathway. The expression of genes in this pathway is under the control of several families of transcription factors, including MYB, MYC, NAC, ERF, WRKY, and bHLH. These transcription factors can act as activators or repressors of key enzymatic steps, thereby modulating the flux of precursors towards monoterpene production.

Similarly, the synthesis of octanoyl-CoA is derived from the fatty acid biosynthesis pathway. The transcriptional regulation of this pathway is also tightly controlled. Transcription factors such as WRINKLED1 (WRI1), a member of the AP2/ERF family, are known to play a central role in regulating fatty acid synthesis in plants. By controlling the expression of genes involved in the production of medium-chain fatty acids, these transcription factors influence the availability of the octanoyl-CoA pool for esterification.

The coordinated expression of genes from both the terpenoid and fatty acid biosynthetic pathways is essential for the efficient production of this compound. This coordination is often orchestrated by developmental signals, such as fruit ripening, and hormonal cues, including ethylene (B1197577) and abscisic acid (ABA). For example, the expression of many AAT genes is significantly upregulated during fruit ripening, coinciding with the increased production of both alcohol and acyl-CoA precursors. nih.gov Hormones like ethylene have been shown to be major regulators of AAT activity in a variety of fruits. nih.gov Promoter analysis of AAT genes has revealed the presence of cis-regulatory elements that respond to these hormonal signals, providing a molecular basis for their regulation. nih.gov

The table below summarizes the key molecular components and regulatory factors involved in the biosynthesis of this compound.

| Component | Role in Biosynthesis | Regulating Transcription Factors/Signals |

| Alcohol Acyltransferase (AAT) | Catalyzes the final esterification step to form this compound. | Expression is often regulated by developmental cues (e.g., fruit ripening) and hormones (e.g., ethylene, ABA). |

| Citronellol | The alcohol precursor derived from the terpenoid biosynthesis pathway. | Biosynthesis is regulated by transcription factor families such as MYB, MYC, NAC, ERF, WRKY, and bHLH. |

| Octanoyl-CoA | The acyl-CoA precursor derived from the fatty acid biosynthesis pathway. | Biosynthesis is regulated by transcription factors like WRINKLED1 (WRI1). |

| Ethylene | A plant hormone that often acts as a key signal to induce the expression of AAT genes and other ripening-related genes. | |

| Abscisic Acid (ABA) | A plant hormone that can also influence the expression of genes involved in ester biosynthesis. |

Future Research Directions and Emerging Paradigms in Citronellyl Octanoate Science

Integration of Computational Chemistry and Machine Learning for Predictive Synthesis and Property Modulation

The convergence of computational chemistry and machine learning (ML) is set to revolutionize the synthesis and design of fragrance molecules like citronellyl octanoate (B1194180). acs.org These data-driven approaches offer the potential to move beyond traditional trial-and-error experimentation, enabling predictive insights into reaction outcomes and molecular properties. acs.orgbioprotectionportal.com

Future research will likely focus on developing sophisticated quantitative structure-activity relationship (QSAR) models and other ML algorithms to predict the sensory attributes of esters based on their molecular structure. acs.orgresearchgate.netacs.org For instance, ML models are being developed that can predict odor perception from the physicochemical features of odorant molecules. sciencedaily.comtechnologynetworks.comresearchgate.net This "inverse problem" approach, where molecular features are predicted based on a desired odor impression, could be used to design novel esters with tailored scent profiles, potentially enhancing or modifying the characteristic fruity-floral notes of citronellyl octanoate. sciencedaily.comtechnologynetworks.com

By training algorithms on large datasets of known reactions, it's possible to predict the success of synthetic routes, optimize reaction conditions, and even discover novel catalytic systems for esterification. bioprotectionportal.com Computational tools such as the OECD QSAR Toolbox can be used to predict structural alerts associated with toxicity, contributing to the early-stage safety assessment of new fragrance ingredients. nih.gov The combinatorial exploration of various descriptor collections and modeling techniques will be crucial in building robust and predictive QSAR models for fragrance compounds. acs.orgresearchgate.netacs.orgsemanticscholar.org

Table 1: Machine Learning Approaches in Fragrance Science

| Machine Learning Application | Objective | Potential Impact on this compound | Relevant Findings/Approaches |

|---|---|---|---|

| Predictive Odor Modeling | To predict the sensory characteristics (e.g., fruity, floral, sweet) of a molecule from its structure. acs.orgbohrium.com | Design of novel analogs of this compound with enhanced or modified fragrance profiles. | ML models can predict odor perceptions with high accuracy using molecular structures or mass spectra as inputs. acs.orgsciencedaily.com |

| Computer-Aided Synthesis Planning (CASP) | To predict optimal synthetic routes and reaction conditions for a target molecule. | Acceleration of the discovery of more efficient chemical or biocatalytic synthesis pathways for this compound. | Neural network-based approaches trained on large reaction databases can suggest retrosynthetic disconnections. |

| Property Modulation | To understand how structural modifications affect physicochemical properties (e.g., volatility, stability). | In silico design of this compound derivatives with improved performance in various applications (e.g., longer-lasting scent). | QSAR models can correlate structural features with physical properties, guiding targeted molecular modifications. acs.org |

Development of Novel Biocatalysts and Advanced Bioreactor Systems for Enhanced Production Efficiency

Biocatalysis presents a sustainable alternative to traditional chemical synthesis for producing fine chemicals like this compound. bohrium.com The use of enzymes, particularly lipases, offers high selectivity, mild reaction conditions, and reduced environmental impact. bohrium.comnih.gov Future research will focus on discovering and engineering novel biocatalysts with superior activity, stability, and specificity for the esterification of citronellol (B86348) with octanoic acid.

The immobilization of enzymes on various supports is a key area of development, as it enhances catalyst reusability and process stability. nih.gov Advances in bioreactor design are also critical for improving production efficiency. researchgate.netresearchgate.net The development of continuous bioreactor systems, potentially incorporating membrane technology to simultaneously carry out the reaction and separate products, could significantly enhance yields and reduce downstream processing costs. pherobase.com These advanced systems are designed to provide optimal conditions for cell growth and enzymatic activity through precise monitoring and control of parameters like pH, temperature, and oxygen levels. suterra.com

High-Throughput Screening and Analytical Techniques for Complex Biological Matrices

Identifying and quantifying this compound and related esters in complex biological matrices, such as plant essential oils or insect secretions, is crucial for both quality control and ecological studies. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for analyzing volatile compounds like terpene esters. alwsci.commdpi.comnih.govresearchgate.net Future advancements will likely involve the coupling of GC-MS with other analytical methods to enhance sensitivity and resolution.

High-throughput screening (HTS) assays are essential for rapidly evaluating large libraries of potential biocatalysts or for screening natural extracts for the presence of target compounds. nih.gov Techniques combining gas chromatography with olfactometry (GC-O) allow for the identification of specific odor-active compounds within a complex mixture, providing a direct link between chemical composition and sensory perception. slideshare.netacs.org Furthermore, methods like solid-phase microextraction (SPME) offer a solvent-free approach for extracting volatile and semi-volatile compounds from various samples prior to GC-MS analysis. nih.gov

Table 2: Advanced Analytical Techniques for Ester Analysis

| Technique | Principle | Application for this compound | Key Advantages |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio. alwsci.com | Primary method for identification and quantification in essential oils, food, and fragrance products. mdpi.commdpi.com | High sensitivity, high resolution, and ability to identify compounds through mass spectral library matching. alwsci.com |

| Gas Chromatography-Olfactometry (GC-O) | Combines GC separation with human sensory evaluation to identify odor-active compounds. slideshare.netcabidigitallibrary.org | Pinpointing the contribution of this compound to the overall aroma profile of a complex mixture. | Directly links chemical identity to sensory perception. acs.org |

| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique where a coated fiber adsorbs analytes from a sample. nih.gov | Sample preparation for the analysis of this compound in plant tissues, air, or liquids. | Minimizes sample volume, reduces solvent use, and can be automated. |

| High-Throughput Screening (HTS) | Automated methods for rapidly testing large numbers of samples for biological or chemical activity. nih.gov | Screening of enzyme libraries for efficient biocatalysts for ester synthesis. | Increases the speed and scale of discovery processes. |

Elucidation of Complex Ecological Networks Involving Semiochemicals and Their Derivatives

Semiochemicals are chemical signals that mediate interactions between organisms. nih.govsuterra.com Many esters, including terpene derivatives, play crucial roles as pheromones (intraspecific communication) or allelochemicals (interspecific communication) in insects and plants. bioprotectionportal.comsuterra.com While citronella oil and its components are known for their insect repellent and larvicidal properties, the specific ecological role of this compound as a semiochemical is an area ripe for investigation. plu.mxscielo.brresearchgate.netdntb.gov.ua

Future research should aim to determine if this compound acts as an attractant, repellent, or pheromone for specific insect species. suterra.com This involves the use of techniques like gas chromatography-electroantennographic detection (GC-EAD), which measures the response of an insect's antenna to specific volatile compounds, thereby identifying biologically active semiochemicals. nih.gov Understanding these interactions is not only of fundamental ecological importance but could also lead to the development of novel, environmentally friendly pest management strategies. bioprotectionportal.comnih.gov The study of how plants emit volatile organic compounds, including esters, in response to environmental cues is also a key area of research. nih.govgerstelus.com

Sustainable Biotechnological Applications in Fine Chemical Production

The drive towards a greener chemical industry places a strong emphasis on sustainable production methods. bohrium.com Biotechnology offers a powerful platform for the production of fine chemicals like this compound, moving away from petrochemical-based processes and harsh chemical catalysts. bohrium.com The development of efficient biocatalytic processes, as discussed in section 5.2, is central to this paradigm shift.

By harnessing the power of enzymes, it is possible to synthesize esters under mild, energy-efficient conditions, often using renewable feedstocks. bohrium.com The principles of green chemistry, such as high atom economy, use of recyclable catalysts, and reduction of waste, are all inherent advantages of biocatalytic processes. jetir.org Future research will focus on integrating these biocatalytic steps into holistic biorefinery concepts, where renewable biomass is converted into a range of valuable products, including flavor and fragrance compounds like this compound.

Q & A

(Basic) How can Citronellyl octanoate be synthesized and characterized in laboratory settings?

Methodological Answer:

this compound is synthesized via esterification of citronellol with octanoic acid, typically catalyzed by lipases or acid catalysts (e.g., sulfuric acid). Key steps include:

- Reaction Optimization: Monitor molar ratios (e.g., 1:1.5 citronellol:octanoic acid) and temperature (60–80°C) to maximize yield .

- Purification: Use fractional distillation or column chromatography to isolate the ester.

- Characterization: Confirm structure via GC-MS (e.g., m/z 127.1 and 145.1 for isobutyl derivatives) and NMR (e.g., δ 4.1 ppm for ester carbonyl groups) .

(Basic) What analytical methods are optimal for quantifying this compound in complex matrices?

Methodological Answer:

Gas Chromatography-Mass Spectrometry (GC-MS) is preferred, with derivatization enhancing sensitivity:

- Derivatization: Isobutyl esterification improves detection limits (LLOQ = 0.43 μM) compared to methyl esters, reducing background noise .

- Data Acquisition: Use selective ion monitoring (SIM) for fragments m/z 127.1 (unlabeled) and 131.1 (13C-labeled) to avoid baseline interference .

- Validation: Include spike-recovery tests in biological or environmental samples to assess matrix effects .

(Advanced) How does this compound interact with microbial enzymatic pathways?

Methodological Answer:

Study enzymatic hydrolysis or oxidation using microbial acyl-CoA synthetases (e.g., E. coli FadD):

- Kinetic Assays: Measure substrate specificity using octanoate as a substrate. Mutagenesis (e.g., opening AMP exit channels) can enhance activity .

- Challenges: Address high background in octanoate assays due to its solubility; use decanoate as a control for comparative kinetics .

- Metabolic Tracking: Employ 13C-labeled octanoate to trace oxidation products via breath tests or LC-MS .

(Advanced) What are the challenges in assessing environmental stability and degradation pathways?

Methodological Answer:

- Hydrolysis Studies: Conduct pH-dependent stability tests (e.g., pH 4–9) to identify degradation products (e.g., citronellol and octanoic acid) .

- Photodegradation: Use UV-Vis spectroscopy to monitor breakdown under simulated sunlight, quantifying intermediates via HPLC .

- Ecotoxicity: Evaluate non-target organism impacts (e.g., aquatic microbes) using OECD 201/202 guidelines, noting LC50 values .